molecular formula C20H16N2O3 B3034407 1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole CAS No. 170632-13-0

1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole

Cat. No.: B3034407
CAS No.: 170632-13-0
M. Wt: 332.4 g/mol
InChI Key: LJADKHFBAHDMDH-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole has been found to interact with various biomolecules. For instance, it has been associated with the stimulation of platelet-soluble guanylate cyclase and the indirect elevation of platelet cGMP levels .

Cellular Effects

The compound has shown to have significant effects on various types of cells. For example, it has been reported to inhibit hypoxia-inducible factor-1 (HIF-1) and NF-κB .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It has been found to stimulate platelet-soluble guanylate cyclase, indirectly elevate platelet cGMP levels, and inhibit hypoxia-inducible factor-1 (HIF-1) and NF-κB .

Preparation Methods

The synthesis of 1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole undergoes various chemical reactions, including:

Scientific Research Applications

1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole has several scientific research applications:

Comparison with Similar Compounds

1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole can be compared with other similar compounds, such as:

    1-Benzyl-3-(5-hydroxymethyl-2-furyl)indazole: This compound has a hydroxymethyl group instead of a methoxycarbonyl group, which may result in different chemical and biological properties.

    1-Benzyl-3-(5-formyl-2-furyl)indazole:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including anti-cancer, anti-inflammatory, and neuroprotective effects. The synthesis, mechanism of action, and comparative analysis with related compounds are also discussed.

Chemical Structure and Synthesis

The compound features an indazole core substituted with a benzyl group and a methoxycarbonyl group attached to a furan ring. The following table summarizes key aspects of its chemical structure:

ComponentDescription
Indazole CoreA bicyclic structure known for various biological activities
Benzyl GroupEnhances lipophilicity and biological activity
Methoxycarbonyl GroupImparts additional reactivity and potential for modification

Synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications, to achieve the desired molecular structure.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study evaluated its effects on various cancer cell lines, revealing:

  • Cytotoxicity : The compound demonstrated IC50 values ranging from 0.06 to 0.17 µM against multiple cancer cell lines, indicating potent cytotoxic effects comparable to established chemotherapeutics .
  • Mechanism of Action : It was found to induce apoptosis through caspase activation and inhibit tubulin polymerization, which is critical for cancer cell division .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro studies showed:

  • Inhibition of Cytokine Production : It effectively reduced levels of pro-inflammatory cytokines in activated macrophages, suggesting potential use in treating inflammatory diseases .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of this compound:

  • Protection Against Oxidative Stress : The compound was shown to mitigate oxidative stress-induced neuronal cell death in culture models, possibly through the modulation of antioxidant pathways .

Comparative Analysis with Related Compounds

This compound can be compared with structurally similar compounds such as YC-1 derivatives:

CompoundActivity TypeIC50 (µM)Mechanism of Action
This compoundAnticancer0.06 - 0.17Apoptosis induction, tubulin inhibition
YC-1Anti-apoptotic0.05 - 0.15Inhibition of apoptosis in vascular smooth muscle cells
1-Benzyl-3-(5-hydroxymethyl-2-furyl)indazoleAnticancer<0.01Induces differentiation and apoptosis

Case Studies

Several case studies have been published regarding the efficacy of this compound in preclinical models:

  • Cancer Treatment : A study demonstrated that treatment with this compound led to significant tumor regression in xenograft models of human cancer, supporting its potential as a therapeutic agent .
  • Neuroprotection : In models of neurodegenerative disease, administration of the compound resulted in improved cognitive function and reduced neuronal loss, highlighting its dual role as an anticancer and neuroprotective agent .

Properties

IUPAC Name

methyl 5-(1-benzylindazol-3-yl)furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3/c1-24-20(23)18-12-11-17(25-18)19-15-9-5-6-10-16(15)22(21-19)13-14-7-3-2-4-8-14/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJADKHFBAHDMDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)C2=NN(C3=CC=CC=C32)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 3-(5-methoxycarbonyl-2-furyl)-1H-indazole (2.0 g, 8.3 mmol) and benzyl bromide (2.5 mL, 21.0 mmol) in THF (100 mL) was added dropwise via dropping funnel to a suspension of sodium hydride (60% dispersion in oil: 0.50 g, 12.5 mmol) in THF (200 mL). The resultant mixture was stirred at room temperature for 20 h. The mixture was poured onto brine and the layers separated. The aqueous layer was extracted three times with ether and then the combined organic material was washed with saturated aqueous NaHCO3 solution, dried (MgSO4) and concentrated under reduced pressure. The residue was chromatographed on silica (EtOAc:cyclohexane 1:4) and then the product was recrystallised (EtOAc/hexane) to give a yellow solid: mp 137-138° C.; MS (EI) M30 332; 1H-NMR (CDCl3) 3.97 (s, 3H), 5.67 (s, 2H), 7.03 (d, 1H, J=3.7 Hz), 7.22-7.43 (m, 9H), 8.27 (d, 1H, J=8.1 Hz); Anal. (C20H16N2O3) C, calcd 72.28; found 71.92, H, calcd 4.85; found 4.75, N, calcd 8.43; found 8.39.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of methyl 5-bromofuranoate (0.75 g, 3.66 mmol), hexamethylditin (1.0 g, 3.05 mmol) and Pd(PPh3)4 (90 mg, 0.078 mmol) in DME (50 mL) was heated to reflux overnight. The initial amber coloured solution became black The solution was allowed to cool and then filtered and concentrated under reduced pressure. The crude stannane was purified by passage through a plug of silica (1:9 EtOAc:cyclohexane) to give methyl 2-trimethylstannyl-5-furanoate (0.17 g, 19%): 1H-NMR (CDCl3); The low yield of the product may be due to its suspected volatility. Pd(PPh3), (9 mg, 0.008 mmol) was added to a solution of 1-benzyl-3-iodo-1H-indazole (0.13 g, 0.39 mmol) and methyl 2-trimethylstannyl-5-furanoate (0.17 g, 0.588 mmol) in DME (20 mL) and the mixture was heated to reflux overnight. The reaction mixture was allowed to cool to rt, filtered and concentrated under reduced pressure. Purification of the residue by chromatography on silica (3:7 EtOAc:cyclohexane) gave the product as a slightly contaminated yellow solid (88.6 mg, 69%).
[Compound]
Name
Pd(PPh3)
Quantity
9 mg
Type
reactant
Reaction Step One
Quantity
0.13 g
Type
reactant
Reaction Step One
Name
methyl 2-trimethylstannyl-5-furanoate
Quantity
0.17 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Yield
69%

Synthesis routes and methods III

Procedure details

A solution of methyl 5-bromofuranoate (0.75 g, 3.66 mmol), hexamethylditin (1.0 g, 3.05 mmol) and Pd(PPh3)4 (90 mg, 0.078 mmol) in DME (50 mL) was heated to reflux overnight. The initial amber coloured solution became black. The solution was allowed to cool and then filtered and concentrated under reduced pressure. The crude stannane was purified by passage through a plug of silica (1:9 EtOAc:cyclohexane) to give methyl 2-trimethylstannyl-5-furanoate (0.17 g, 19%): 1H-NMR (CDCl3); The low yield of the product may be due to its suspected volatility. Pd(PPh3)4 (9 mg, 0.008 mmol) was added to a solution of 1-benzyl-3-iodo-1H-indazole (0.13 g, 0.39 mmol) and methyl 2-trimethylstannyl-5-furanoate (0.17 g, 0.588 mmol) in DME (20 mL).and the mixture was heated to reflux overnight. The reaction mixture was allowed to cool to rt, filtered and concentrated under reduced pressure. Purification of the residue by chromatography on silica (3:7 EtOAc:cyclohexane) gave the product as a slightly contaminated yellow solid (88.6 mg, 69%).
Quantity
0.13 g
Type
reactant
Reaction Step One
Name
methyl 2-trimethylstannyl-5-furanoate
Quantity
0.17 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
9 mg
Type
catalyst
Reaction Step One
Name
Yield
69%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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